molecular formula C9H11NO3 B070489 2-(2-Methoxyphenoxy)acetamide CAS No. 183427-87-4

2-(2-Methoxyphenoxy)acetamide

Cat. No.: B070489
CAS No.: 183427-87-4
M. Wt: 181.19 g/mol
InChI Key: SWSQFEAWQBOBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenoxy)acetamide is an organic compound with the molecular formula C9H11NO3. It is a versatile chemical used in various scientific research applications due to its unique properties. This compound is known for its role in drug development, material synthesis, and biological studies .

Scientific Research Applications

2-(2-Methoxyphenoxy)acetamide is widely used in scientific research, including:

Safety and Hazards

The safety information for 2-(2-Methoxyphenoxy)acetamide includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)acetamide typically involves the reaction of 2-methoxyphenol with chloroacetyl chloride, followed by the reaction with ammonia. The reaction conditions generally include:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)acetamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)acetamide
  • 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide

Comparison

2-(2-Methoxyphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which influences its reactivity and interaction with biological targets. Compared to 2-(4-Methoxyphenoxy)acetamide, it exhibits different inhibitory potency towards monoamine oxidases, making it a valuable compound for selective inhibition studies .

Properties

IUPAC Name

2-(2-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSQFEAWQBOBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352331
Record name 2-(2-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183427-87-4
Record name 2-(2-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxyphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-Methoxyphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-Methoxyphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.